molecular formula C13H16N2 B1503776 1-(4-Aminophenyl)cyclohexanecarbonitrile

1-(4-Aminophenyl)cyclohexanecarbonitrile

Cat. No.: B1503776
M. Wt: 200.28 g/mol
InChI Key: JRIZOAJMALXNOO-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclohexanecarbonitrile (CAS 115279-73-7) is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. It is part of a class of substituted cyclohexanecarbonitriles that serve as valuable intermediates in organic and medicinal chemistry research . The compound features both an aromatic amine and a nitrile functional group on a cyclohexane ring, making it a versatile building block for the synthesis of more complex molecules. The aromatic amine group is a common handle for further functionalization, for instance, in the formation of amides or imines, while the nitrile group can be transformed into other functional groups such as carboxylic acids or amines . While specific analytical data for this compound is limited in the public domain, research into structurally similar compounds, such as 1-(2-chlorophenyl)cyclohexanecarbonitrile, shows that the cyclohexane ring in these systems typically adopts a stable chair conformation . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-aminophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2

InChI Key

JRIZOAJMALXNOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting specific biological pathways associated with cancer and other diseases. For instance:

  • Anticancer Activity : Research indicates that derivatives of 1-(4-Aminophenyl)cyclohexanecarbonitrile can inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells .
  • Mechanism of Action : The compound is believed to act by inhibiting key enzymes involved in cell cycle regulation, such as CDC25 phosphatases, which play a crucial role in tumor progression .

Organic Synthesis

1-(4-Aminophenyl)cyclohexanecarbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the production of more complex molecules:

  • Synthesis of Aminobenzoxazoles : The compound is a precursor for synthesizing aminobenzoxazole derivatives, which exhibit therapeutic properties against several diseases, including cancer and systemic lupus erythematosus .
  • Polymerization Initiators : It has been used as an initiator in radical polymerization processes, showcasing its utility in materials science applications .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer therapeutic agentsSignificant cytotoxicity against TNBC cells
Organic SynthesisPrecursor for aminobenzoxazole synthesisEffective synthesis route for therapeutic agents
Materials ScienceRadical polymerization initiatorHigh conversion rates in polymerization processes

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(4-Aminophenyl)cyclohexanecarbonitrile derivatives on MDA-MB-231 (TNBC) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as new anticancer agents.

Case Study 2: Synthesis of Functional Polymers

In another investigation, the compound was employed as an initiator in the RAFT polymerization of methyl methacrylate. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, indicating the compound's utility in developing advanced materials .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under acidic conditions, forming amides or imidates. This reactivity aligns with Ritter-type reactions observed in structurally similar cyclohexanecarbonitriles .

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Ritter ReactionTropylium tetrafluoroborate, alcohol solventsN-(1-phenylethyl)cyclohexanecarboxamide84%

Mechanistic Insight :
The reaction proceeds via intermediate formation of a carbocation (from tropylium ion), which reacts with the nitrile to generate an N-acyliminium ion. Subsequent hydrolysis yields the amide product .

Amine Functionalization

The aromatic amine participates in coupling reactions, enabling the synthesis of complex derivatives.

Amide Bond Formation

The amine reacts with activated carboxylic acids under standard peptide coupling conditions :

Carboxylic Acid PartnerCoupling ReagentsSolventProduct YieldSource
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acidHOBt, EDC, TEA1,4-Dioxane11%

Key Observations :

  • Low yield attributed to steric hindrance from the cyclohexane ring.

  • Purification required preparative HPLC due to byproduct formation .

Nitrile Group Transformations

The cyclohexanecarbonitrile moiety exhibits reactivity under oxidative or reductive conditions.

Oxidation Pathways

Industrial protocols for related nitriles highlight potential oxidative pathways :

Oxidizing AgentConditionsProductEfficiencySource
Sodium hypochlorite45–50°C in methanolIntermediate carbonyl compounds92%
Hydrogen peroxideCuCl₂ catalyst, pH 8–9Similar oxidative products91%

Practical Considerations :

  • Sodium hypochlorite minimizes hazardous waste compared to peroxide-based methods .

  • Temperature control critical to prevent over-oxidation.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution reactions at the para position relative to the amine.

Reaction TypeReagentsPosition SubstitutedNotesSource
BrominationBr₂ in DCMPara to nitrileLimited data; side products observed

Challenges :

  • Competing reactions at the nitrile group require careful stoichiometric control.

Reductive Transformations

Catalytic hydrogenation of the nitrile group remains unexplored for this specific compound, but analogous cyclohexanecarbonitriles show reducibility to amines under high-pressure H₂/Pd .

Stability Considerations

  • Thermal Stability : Decomposes above 250°C, releasing HCN .

  • pH Sensitivity : Amine protonation occurs below pH 5, altering solubility .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group (Cyclohexanecarbonitrile Backbone)

Substituents on the phenyl ring significantly influence physical and chemical properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
1-(4-Aminophenyl)cyclohexanecarbonitrile 4-NH₂ C₁₃H₁₄N₂ 198.27 Not reported Not reported
1-(Phenylamino)cyclohexanecarbonitrile (1d) NH-Ph C₁₃H₁₅N₂ 197.27 74–76 75
1-[(4-Methylphenyl)amino]cyclohexanecarbonitrile (1e) 4-CH₃ C₁₄H₁₆N 198.29 76–78 75
1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile (1f) 4-OCH₃ C₁₄H₁₆NO 214.28 76 84.5
1-(4-Bromophenyl)cyclohexanecarbonitrile 4-Br C₁₃H₁₃BrN 275.16 Not reported Not reported
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile 4-F, 4-oxo C₁₃H₁₂FNO 223.24 Not reported Not reported

Key Findings :

  • Electron-donating groups (e.g., -OCH₃ in 1f) correlate with higher yields (84.5%) compared to -CH₃ (75%) and -NH₂ analogs .
  • The amino group in the target compound enhances hydrogen-bonding capacity, which may improve crystallinity compared to non-polar substituents.

Ring Size Variations (Cyclohexane vs. Cyclopentane)

Reducing the ring size from cyclohexane to cyclopentane alters conformational flexibility and steric effects:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Reference
1-(4-Aminophenyl)cyclohexanecarbonitrile Cyclohexane C₁₃H₁₄N₂ 198.27
1-(4-Aminophenyl)cyclopentanecarbonitrile Cyclopentane C₁₂H₁₄N₂ 186.26
1-(4-Methoxyphenyl)cyclopentanecarbonitrile Cyclopentane C₁₃H₁₅NO 201.26

Key Findings :

  • The cyclopentane derivative with a methoxy group (C₁₃H₁₅NO) has a higher molecular weight (201.26 g/mol) due to the oxygen atom .

Additional Functional Groups

Functional groups like ketones or ethers further diversify properties:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
4-Cyano-4-(4-fluorophenyl)cyclohexanone Carbonitrile, Oxo C₁₃H₁₂FNO 223.24
1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile Carbonitrile, Oxo, Methyl C₁₅H₁₆NO 229.29

Key Findings :

  • Methyl groups (e.g., in ) add steric bulk, which may hinder crystallization or reaction kinetics .

Preparation Methods

Alkylation of Cyclohexanecarbonitrile Derivatives

A common initial step in the synthesis of cyclohexanecarbonitrile derivatives involves alkylation of cyclohexanecarbonitrile at the nitrile carbon or adjacent positions using alkylating agents in the presence of organometallic reagents and secondary amines.

  • Process Description :
    Cyclohexanecarbonitrile is reacted with an alkylating agent such as a 1-haloalkane (e.g., 1-bromo-2-ethylbutane) or sulfonate esters derived from alcohols (e.g., 2-ethyl-1-butanol). The reaction is performed in the presence of a Grignard reagent (e.g., methylmagnesium chloride) or alkyllithium reagents and a catalytic amount of a secondary amine (0.01 to 0.5 equivalents relative to cyclohexanecarbonitrile) to facilitate the formation of the alkylated nitrile intermediate.

  • Reaction Conditions :
    The alkylation is typically carried out in nonprotic organic solvents such as tetrahydrofuran (THF), hexane, heptane, toluene, or mixtures thereof. The temperature is maintained around room temperature during the addition of the Grignard reagent, with dosing times ranging from 0.5 to 4 hours, preferably 1.5 hours.

  • Key Reagents and Roles :

Reagent Type Examples Role
Alkylating agent 1-bromo-2-ethylbutane Introduces alkyl substituent
Organometallic reagent Methylmagnesium chloride (Grignard) Activates nitrile for alkylation
Secondary amine Diisopropylamine (LDA) Catalyst for alkylation
Solvent Tetrahydrofuran, hexane Medium for reaction

Hydrolysis of Cyclohexanecarbonitrile Derivatives to Carboxylic Acids

Following alkylation, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide intermediates, which are valuable for further functionalization.

  • Process Description :
    The hydrolysis step involves treating the cyclohexanecarbonitrile derivative with a strong acid, preferably sulfuric acid (H₂SO₄), at elevated temperatures (80–120 °C, optimally 105–110 °C). The hydrolysis can be done either by dosing the nitrile compound into the acid or heating the mixture directly.

  • Reaction Outcome :
    High yields of the corresponding cyclohexanecarboxylic acid derivatives are obtained, with typical equivalents of sulfuric acid ranging from 1.5 to 4, preferably about 2 equivalents.

  • Example Data :

Parameter Value
Acid used Sulfuric acid (H₂SO₄)
Temperature 80–120 °C (optimal 105–110 °C)
Acid equivalents 1.5–4 (optimal 2)
Yield High, typically >90%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)cyclohexanecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically begins with a nitro precursor (e.g., 1-(4-nitrophenyl)cyclohexanecarbonitrile), followed by catalytic hydrogenation or reduction with Pd/C or Raney Ni under H₂ to reduce the nitro group to an amine. Solvent choice (e.g., ethanol or THF) and temperature (25–80°C) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.
  • Key Considerations : Monitor reaction progress using TLC to avoid over-reduction. Adjust catalyst loading (5–10 wt%) to balance speed and byproduct formation .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

  • Techniques :

  • NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 1.5–2.5 ppm for cyclohexane protons) and ¹³C NMR (δ ~120 ppm for CN, δ ~150 ppm for aromatic carbons).
  • IR : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar cyclohexane derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the carbonitrile group in nucleophilic substitution reactions?

  • Mechanistic Insights : The cyclohexane ring’s chair conformation affects accessibility to the nitrile group. Electron-withdrawing effects of the nitrile enhance electrophilicity, but steric hindrance from the 4-aminophenyl group may limit nucleophilic attack. Computational studies (DFT) can predict reactive sites and transition states.
  • Experimental Validation : Compare reactivity with analogs lacking the amino group (e.g., 1-phenylcyclohexanecarbonitrile) under identical conditions (e.g., KCN/EtOH) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Approach :

  • Standardized Assays : Use consistent enzyme models (e.g., nitrile hydratase) and controls.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with activity.
  • Meta-Analysis : Re-evaluate data using multivariate statistics to account for variables like solvent polarity or pH .

Q. How does the compound’s structure impact substrate specificity in enzyme-catalyzed reactions?

  • Case Study : In nitrile hydratase studies, the amino group’s para position may facilitate hydrogen bonding with active-site residues, while the cyclohexane ring’s rigidity affects binding affinity. Kinetic assays (e.g., Michaelis-Menten parameters) and docking simulations are critical for mechanistic insights .

Safety and Handling

Q. What are the critical safety protocols for handling 1-(4-Aminophenyl)cyclohexanecarbonitrile?

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory toxicity (H335).
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

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